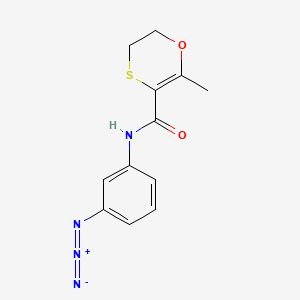![molecular formula C19H23ClN4O6S B1230537 3-[(ACETYLOXY)METHYL]-7-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B1230537.png)
3-[(ACETYLOXY)METHYL]-7-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(ACETYLOXY)METHYL]-7-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural features, which include a bicyclic framework and multiple functional groups that contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of 3-[(ACETYLOXY)METHYL]-7-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the bicyclic core, followed by the introduction of the various functional groups through a series of chemical reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used
Wissenschaftliche Forschungsanwendungen
3-[(ACETYLOXY)METHYL]-7-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects, such as its ability to inhibit the proliferation of cancer cells . In industry, it may be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within cells. The exact mechanism may vary depending on the specific application, but it generally involves the binding of the compound to its target, leading to the modulation of cellular processes. For example, in the context of cancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3-[(ACETYLOXY)METHYL]-7-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID stands out due to its unique structural features and diverse reactivity. Similar compounds may include other bicyclic compounds with different functional groups or pyrazole derivatives with varying substituents. The specific properties and applications of these compounds may differ, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C19H23ClN4O6S |
|---|---|
Molekulargewicht |
470.9 g/mol |
IUPAC-Name |
3-(acetyloxymethyl)-7-[[3-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-methylpropanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H23ClN4O6S/c1-8(5-23-10(3)13(20)9(2)22-23)16(26)21-14-17(27)24-15(19(28)29)12(6-30-11(4)25)7-31-18(14)24/h8,14,18H,5-7H2,1-4H3,(H,21,26)(H,28,29) |
InChI-Schlüssel |
GLWRNZFZGQSOCS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(C)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O)C)Cl |
Kanonische SMILES |
CC1=C(C(=NN1CC(C)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O)C)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-[2-(4-Methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione](/img/structure/B1230458.png)
![3-[[7,11-Bis[(2,3-dioxidobenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]carbamoyl]benzene-1,2-diolate;hydron;iron(3+)](/img/structure/B1230461.png)




![N-[3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl]-2-(1-oxo-2-isoquinolinyl)acetamide](/img/structure/B1230472.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1230473.png)
![4-[(4-Cyclohexyl-1-piperazinyl)-oxomethyl]-2-ethyl-6,7-dimethoxy-1-isoquinolinone](/img/structure/B1230475.png)
![N-butyl-2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]acetamide](/img/structure/B1230476.png)
![1-[2-(Dimethylamino)ethyl]-3-(2,4-dimethylphenyl)-1-(thiophen-2-ylmethyl)thiourea](/img/structure/B1230477.png)
